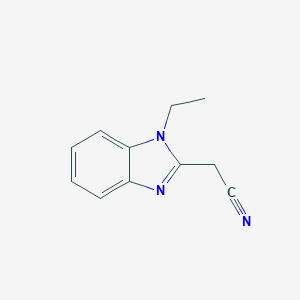

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-ethyl-1H-benzimidazol-2-yl)acetonitrile” is a compound with the molecular formula C11H11N3 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is a useful intermediate for the synthesis of benzisothiazole/benzimidazole derivatives with acidic groups that exhibits numerous pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic aldehydes, aliphatic aldehydes, or cyanogen bromide in acetonitrile solution . The ring closure of the compound (o-phenylenediamine) constructs the imidazole ring .Molecular Structure Analysis

The molecular structure of “(1-ethyl-1H-benzimidazol-2-yl)acetonitrile” consists of a benzimidazole ring attached to an acetonitrile group . The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Antifungal Activity

- A study by Jin et al. (2015) discusses the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, which were tested for antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, showing significant antifungal activity compared to carbendazim (Qing Jin, Fubo Li, Ying Li, Fei Jin, Lin Jiang, 2015).

Heterocyclic Compound Reactions

- Acheson and Verlander (1972) reported reactions of benzimidazole-2-acetonitrile with acetylenic esters, leading to the formation of various heterocyclic compounds (R. Acheson, M. Verlander, 1972).

Novel Heterocyclic Systems

- Lipunova et al. (1996) demonstrated the creation of novel heterocyclic systems of benzimidazo[l,2-a]pyrazolo-[1,5-c]quinazoline by heating specific benzimidazole derivatives (G. Lipunova, G. A. Mokrushina, E. B. Granovskaya, O. M. Chasovskikh, V. Charushin, 1996).

Fused Benzimidazole Synthesis

- Dawood et al. (2010) reviewed methods for preparing 1H-benzimidazole-2-acetonitriles, highlighting their applications in synthesizing biologically active molecules (K. Dawood, N. Elwan, A. Farahat, B. F. Abdel-Wahab, 2010).

Antimicrobial Activity

- Salahuddin et al. (2017) explored the synthesis and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, finding significant activity against various microbial strains (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).

Pharmacological Activity Evaluation

- Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives and evaluated their antimicrobial activity, revealing significant effects against pathogenic bacterial strains (F. Bassyouni, T. S. Saleh, M. Elhefnawi, S. A. El-Moez, W. M. El-Senousy, Mohamed E. Abdel-Rehim, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-ethylbenzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKZNSKYLAQXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethyl-1H-benzimidazol-2-yl)acetonitrile | |

CAS RN |

25184-09-2 |

Source

|

| Record name | 2-(1-ethyl-1H-1,3-benzodiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349182.png)

![(2S,3R,8S)-N-(4-methoxyphenyl)-5'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide](/img/structure/B349185.png)

![3-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid](/img/structure/B349186.png)

![6,7,10-trimethyl-3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B349189.png)

![[(2-{[(9-oxo-9H-fluoren-4-yl)carbonyl]amino}-3-phenylpropanoyl)amino]acetic acid](/img/structure/B349190.png)

![ethyl 4-[[(2S,3R,8S)-5'-bromo-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carbonyl]amino]benzoate](/img/structure/B349193.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349195.png)

![2-(2-methoxyphenyl)-8,9-dimethyl-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349196.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349198.png)

![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B349199.png)

![8-(2,5-Dimethoxyphenyl)-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B349200.png)

![9-(5-Methyl-3-isoxazolyl)-8-(2,3,4-trimethoxyphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B349201.png)

![1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349206.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349207.png)